Kinase Selectivity: 28-Fold Preference for AKT2 Over PKA
CCT128930 demonstrates a high degree of selectivity for AKT2 over the closely related protein kinase A (PKA). In cell-free assays, CCT128930 inhibits AKT2 with an IC50 of 6 nM, while inhibition of PKA requires a 28-fold higher concentration (IC50 = 168 nM) . This selectivity is achieved by targeting a single amino acid difference (Met282 in AKT, equivalent to Met173 in the PKA-AKT chimera) in the ATP-binding pocket [1]. In contrast, the pan-AKT inhibitor GSK690693 exhibits potent inhibition of PKA (IC50 of 5 nM for PKA), demonstrating a lack of this specific selectivity window .
| Evidence Dimension | Selectivity (Fold difference in IC50) |
|---|---|
| Target Compound Data | IC50 = 6 nM (AKT2); IC50 = 168 nM (PKA) |
| Comparator Or Baseline | GSK690693: IC50 = 5 nM (PKA) |
| Quantified Difference | CCT128930 is 28-fold selective for AKT2 over PKA. GSK690693 is a potent PKA inhibitor (5 nM) with no selectivity for AKT2 over PKA. |
| Conditions | Cell-free kinase activity assays |
Why This Matters
This selectivity minimizes PKA-mediated off-target effects, which are common with less selective AKT inhibitors, ensuring experimental outcomes are more likely to be driven by AKT2-specific pathway modulation.
- [1] National Center for Biotechnology Information. (2016). Figure 1: Chemical structure of CCT128930 and crystal structure of CCT128930 bound to a chimeric PKA-AKT protein. PMC4944842. View Source
